molecular formula C16H16FNOS B2872202 8-(1-Benzothiophene-2-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane CAS No. 2309258-43-1

8-(1-Benzothiophene-2-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane

Cat. No.: B2872202
CAS No.: 2309258-43-1
M. Wt: 289.37
InChI Key: CWWWUOXQYSFQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1-Benzothiophene-2-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzothiophene moiety linked to a fluorinated azabicyclo octane structure, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Benzothiophene-2-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the benzothiophene and azabicyclo octane intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include fluorinating agents, catalysts, and solvents that facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and rigorous purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-(1-Benzothiophene-2-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

8-(1-Benzothiophene-2-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial effects.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(1-Benzothiophene-2-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzothiophen-2-yl-(3-chloro-8-azabicyclo[3.2.1]octan-8-yl)methanone
  • 1-Benzothiophen-2-yl-(3-bromo-8-azabicyclo[3.2.1]octan-8-yl)methanone
  • 1-Benzothiophen-2-yl-(3-iodo-8-azabicyclo[3.2.1]octan-8-yl)methanone

Uniqueness

8-(1-Benzothiophene-2-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for various applications.

Properties

IUPAC Name

1-benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c17-11-8-12-5-6-13(9-11)18(12)16(19)15-7-10-3-1-2-4-14(10)20-15/h1-4,7,11-13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWWUOXQYSFQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=CC=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.